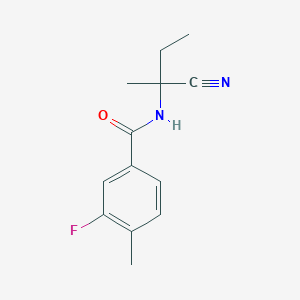

N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorobenzamide compounds involves complex chemical processes, including fluorination reactions and the use of various precursor molecules. For instance, a study by Yamasaki et al. (2011) discusses the development of a novel PET ligand through fluorination of a precursor molecule, which demonstrates the intricate synthesis processes involved in creating fluorobenzamide derivatives (Yamasaki et al., 2011).

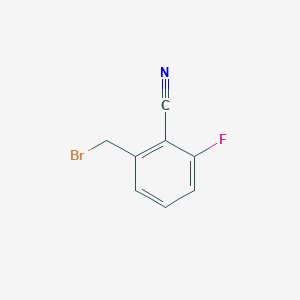

Molecular Structure Analysis

Molecular structure analysis of such compounds is crucial for understanding their potential interactions and functions. For example, the crystal structures of N-(arylsulfonyl)-4-fluorobenzamides were described by Suchetan et al. (2016), illustrating the conformation and molecular geometry that could be relevant to N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide (Suchetan et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving fluorobenzamides can lead to the formation of novel compounds with distinct properties. For example, Lu et al. (2022) reported on a formal [4+2] cycloaddition reaction of N-fluorobenzamides, demonstrating the chemical versatility and reactivity of fluorobenzamide derivatives (Lu et al., 2022).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are influenced by its molecular structure. Although specific studies on this compound were not found, related research on fluorobenzamides provides insights into their general physical characteristics.

Chemical Properties Analysis

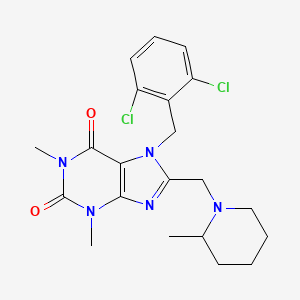

The chemical properties, including reactivity, pharmacological potential, and interactions with biological targets, are crucial for the application of this compound. Studies on similar compounds, like the work by Felts et al. (2010), which explores non-competitive antagonists of mGlu(5) within a related chemical series, offer valuable information on the chemical behavior and potential applications of such compounds (Felts et al., 2010).

Aplicaciones Científicas De Investigación

Chemical Interactions and Molecular Behavior

N-(1-cyano-1-methylpropyl)-3-fluoro-4-methylbenzamide's related compounds have been studied to understand their chemical interactions and molecular behavior. For instance, 2‐Fluorobenzamide and its derivatives show spin‐spin couplings between the aromatic fluorine and the nitrogen and carbon of the amide group, which are crucial in studying intramolecular hydrogen bonding and its effects on molecular properties (Rae, Weigold, Contreras, & Biekofsky, 1993). This understanding contributes to the broader field of magnetic resonance in chemistry and aids in the design of molecules with specific magnetic properties.

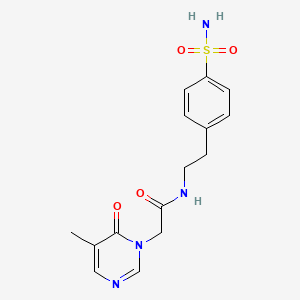

Drug Development and Imaging

In drug development and imaging, novel radioligands for positron emission tomography (PET) imaging, such as those targeting metabotropic glutamate receptor subtype 1 (mGluR1) in rodent brains, have been synthesized to improve diagnostic tools and therapeutic agents. These include compounds like 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, demonstrating the compound's relevance in developing imaging agents for neurological research and potential treatments (Fujinaga et al., 2012).

Metabolism and Synthesis Studies

Studies on metabolism and synthesis, such as the labeling of N-(2-diethylaminoethyl)-4-iodobenzamide and its derivatives, are crucial for understanding how these compounds are processed in biological systems and can be used for detecting metastatic melanoma in nuclear medicine (Moreau et al., 1995). These insights are valuable for developing new diagnostic and therapeutic strategies for cancer.

Catalytic and Chemical Transformations

In catalytic and chemical transformations, the iron-catalyzed, fluoroamide-directed C-H fluorination showcases how N-fluoro-2-methylbenzamides can be transformed, highlighting the role of such compounds in facilitating novel chemical reactions for synthesizing fluorinated molecules, which are significant in pharmaceuticals and agrochemicals (Groendyke, AbuSalim, & Cook, 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(2-cyanobutan-2-yl)-3-fluoro-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-4-13(3,8-15)16-12(17)10-6-5-9(2)11(14)7-10/h5-7H,4H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQSNRRBRJUKOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)

![[2-Amino-1-(2-chloro-6-fluorophenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B2493200.png)

![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)

![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)